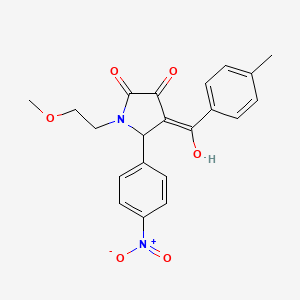![molecular formula C19H21N3O6S B5357560 2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5357560.png)
2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, also known as MNSPA, is a chemical compound that has been widely researched for its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to reduce the perception of pain in animal models. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects. Additionally, this compound has been shown to have low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Future research could also investigate the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, research could investigate the potential use of this compound in the development of new drugs for the treatment of various diseases.
Synthesis Methods
2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of this compound has been described in detail in various scientific publications. One such method involves the reaction of 4-methyl-2-nitrophenol with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of a catalyst, followed by the addition of acetic anhydride to form this compound.
Scientific Research Applications
2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has been extensively researched for its potential applications in the field of medicine. Several studies have investigated its use as an anti-inflammatory and analgesic agent. This compound has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it can protect neurons from damage caused by oxidative stress.
properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-14-4-9-18(17(12-14)22(24)25)28-13-19(23)20-15-5-7-16(8-6-15)29(26,27)21-10-2-3-11-21/h4-9,12H,2-3,10-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWIQGZIKRCEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357479.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357483.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5357485.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5357486.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5357494.png)

![1-isopropyl-4-(2-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5357518.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5357531.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5357536.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5357550.png)
![7-[(2-fluoroethyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5357552.png)
![4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5357570.png)
![ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5357577.png)